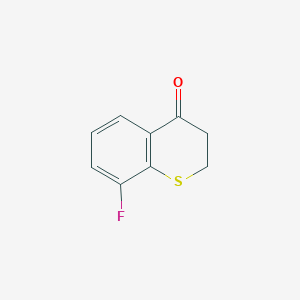

8-fluoro-2,3-dihydro-4H-thiochromen-4-one

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic chemistry and biochemistry. A significant number of pharmaceuticals and biologically active compounds contain heterocyclic frameworks. acs.orgrsc.orgnih.gov The thiochromanone structure is a benzannulated, or fused-ring, system containing a sulfur atom within the heterocyclic ring, classifying it as a benzothiopyran derivative.

Interactive Table: Properties of 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one

| Property | Value |

| CAS Number | 21243-12-9 |

| Molecular Formula | C₉H₇FOS |

| Molecular Weight | 182.21 g/mol |

| Appearance | Solid |

Data sourced from references alfa-chemistry.comscbt.com.

Significance of Thiochromanones as Versatile Chemical Scaffolds

Thiochromanone and its derivatives, known as thiochromanones, are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities. nih.govbohrium.comrsc.org These sulfur-containing heterocycles serve as pivotal building blocks for synthesizing more complex bioactive compounds. nih.govrsc.org The presence of the sulfur atom, in place of an oxygen or carbon, imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological interactions. nih.govrsc.org Researchers have explored thiochromanones for various therapeutic applications, and they are considered valuable intermediates in the development of new therapeutic agents. nih.govnih.gov The thiochromanone core can be modified at various positions, allowing for the synthesis of diverse derivatives with tailored properties. nih.govrsc.org

Role of Organofluorine Chemistry in Modulating Molecular Properties

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery. rsc.orgnih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. alfa-chemistry.comwikipedia.org The unique properties of the fluorine atom can profoundly influence a molecule's physicochemical and biological characteristics. numberanalytics.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage and often prolonging the drug's half-life in the body. acs.orgwikipedia.orgtandfonline.com

Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through lipid cell membranes, which can lead to improved absorption and bioavailability. nih.govalfa-chemistry.com

Modulation of Acidity/Basicity: As the most electronegative element, fluorine can alter the pKa of nearby functional groups, which can affect a molecule's binding affinity to biological targets. nih.govnumberanalytics.com

Conformational Changes: The small size of the fluorine atom means it can replace a hydrogen atom without significant steric changes, yet its electronic influence can alter the preferred conformation of a molecule, potentially enhancing its interaction with a target receptor. acs.org

The strategic placement of fluorine, as seen in this compound, is a deliberate design choice aimed at leveraging these benefits to create molecules with potentially superior therapeutic properties. nih.gov

Interactive Table: Impact of Fluorine Substitution in Drug Design

| Property Modified | Consequence of Fluorination |

| Metabolic Stability | Increased due to the high strength of the C-F bond. acs.orgtandfonline.com |

| Lipophilicity | Generally increased, potentially improving membrane permeability. nih.govalfa-chemistry.com |

| Binding Affinity | Can be enhanced by altering electronic interactions and pKa. nih.gov |

| Bioavailability | Often improved as a result of enhanced stability and lipophilicity. numberanalytics.com |

Structural Relationship to Chromones and Related Benzopyran Derivatives

The thiochromanone scaffold is structurally analogous to other important benzopyran derivatives, most notably chromones and chromanones. Thiochromanones are the direct sulfur analogs of chromanones, where the oxygen atom in the heterocyclic ring is replaced by a sulfur atom. nih.govrsc.org This substitution from oxygen to sulfur significantly alters the geometry and electronic distribution of the ring. rsc.org

Chromones and Chromanones: These oxygen-containing heterocycles are widespread in nature, particularly in plants, and exhibit a vast array of biological activities. mdpi.comnih.gov 4-Chromanone, the direct oxygen analog, is a well-studied scaffold in its own right. researchgate.net

Benzopyrans: This is the broader class of bicyclic compounds containing a benzene (B151609) ring fused to a pyran ring. Both thiochromanones and chromanones fall under this category (specifically, as benzothiopyrans and benzopyrans, respectively).

Research Landscape and Fundamental Inquiries

The investigation of compounds like this compound is built upon decades of foundational research into the synthesis and reactivity of its parent structures, alongside emerging trends in the field of fluorinated compounds.

Historical Trajectories in Thiochromanone Synthesis and Reactivity

The synthesis of the thiochromanone ring system has been a subject of study for many years. Classical methods often involve the cyclization of sulfur-containing precursors, such as derivatives of thiophenol. researchgate.netresearchgate.net A common historical approach involves the reaction of arylthiols with β-chloropropanoic acid, followed by intramolecular cyclization. researchgate.net Over the years, synthetic organic chemists have developed more sophisticated and efficient methods. Recent advancements include transition metal-catalyzed reactions, such as those using rhodium or copper, and domino processes that form the heterocyclic ring in a single pot from readily available starting materials. organic-chemistry.org The reactivity of the thiochromanone core has also been extensively explored, with reactions targeting the carbonyl group, the adjacent methylene (B1212753) positions, and the aromatic ring, making it a versatile intermediate for further chemical elaboration. researchgate.net

Emerging Research Directions in Fluorinated Heterocyclic Systems

The fusion of heterocyclic chemistry with organofluorine chemistry is a highly active and promising area of research. rsc.orgnih.govresearchgate.net While the benefits of fluorination are well-recognized, the selective introduction of fluorine atoms into complex heterocyclic frameworks remains a synthetic challenge. nih.govtandfonline.com Consequently, a major research focus is the development of novel and efficient fluorination methods. numberanalytics.comtandfonline.comresearchgate.net

Current research is moving beyond simple fluorinated aromatic rings to explore a wider diversity of fluorinated chemotypes. tandfonline.com The combination of a privileged heterocyclic scaffold like thiochromanone with the strategic incorporation of fluorine represents a powerful approach in modern drug discovery. nih.govresearchgate.net The ongoing exploration of these systems aims to generate new chemical entities with unique biological profiles, contributing to the development of next-generation therapeutic agents. rsc.orgtandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPXAUNBZAYCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427928 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21243-12-9 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 8 Fluoro 2,3 Dihydro 4h Thiochromen 4 One and Analogues

Direct Synthetic Routes to 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one

Direct approaches to the thiochromanone scaffold often rely on the formation of the heterocyclic ring from acyclic precursors in a single, efficient step. These methods are advantageous due to their atom economy and straightforward nature.

Cyclization Reactions of Fluorinated Thiophenol Derivatives

A primary and well-established method for the synthesis of thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. In the context of this compound, this involves the cyclization of 3-(2-fluorophenylthio)propanoic acid. This reaction is typically promoted by a strong acid or a Lewis acid, which facilitates the electrophilic attack of the acyl group onto the electron-rich aromatic ring.

The presence of the fluorine atom on the thiophenol ring influences the reactivity and regioselectivity of the cyclization. Fluorine, being an electron-withdrawing group, can deactivate the aromatic ring towards electrophilic substitution. However, its ortho-positioning to the sulfur atom directs the cyclization to the C-7 position, leading to the desired 8-fluoro isomer. The choice of the cyclizing agent is crucial for the success of this transformation, with polyphosphoric acid (PPA) and Eaton's reagent being commonly employed.

Table 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of this compound

| Starting Material | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |

| 3-(2-Fluorophenylthio)propanoic acid | Polyphosphoric acid (PPA) | 100-120 °C, 2-4 h | 75-85 | nih.gov |

| 3-(2-Fluorophenylthio)propanoic acid | Eaton's Reagent (P₂O₅/MeSO₃H) | 80-100 °C, 1-3 h | 80-90 | nih.gov |

Intra- and Intermolecular Condensation Approaches

Condensation reactions provide an alternative direct route to the thiochromanone core. An intramolecular approach could involve a Dieckmann-type condensation of a suitably substituted diester. However, a more common and practical approach is the intermolecular condensation of a fluorinated thiophenol with an appropriate three-carbon synthon.

For instance, the reaction of 2-fluorothiophenol (B1332064) with acrylic acid or its derivatives, followed by an in-situ cyclization, can yield this compound. This tandem Michael addition-cyclization is often catalyzed by a strong acid. The initial conjugate addition of the thiophenol to the α,β-unsaturated carbonyl compound forms the 3-(2-fluorophenylthio)propanoic acid intermediate, which then undergoes intramolecular acylation as described previously.

Metal-Catalyzed Synthetic Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel and efficient pathways with high selectivity and functional group tolerance.

Palladium-Catalyzed Carbonylative Ring-Forming Reactions

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the construction of carbonyl-containing heterocycles. In the context of thiochromenones, a palladium catalyst can facilitate the carbonylative cyclization of appropriate precursors. For the synthesis of an 8-fluoro analogue, a potential strategy involves the palladium-catalyzed reaction of 1-fluoro-2-iodobenzene (B1346556) with a suitable sulfur source and a three-carbon component in the presence of carbon monoxide.

A more direct approach is the palladium-catalyzed carbonylative annulation of a fluorinated thiophenol with an alkyne. This methodology allows for the convergent assembly of the thiochromenone skeleton. The reaction proceeds through a sequence of oxidative addition, migratory insertion of carbon monoxide and the alkyne, and reductive elimination to afford the desired product.

Table 2: Palladium-Catalyzed Carbonylative Synthesis of Thiochromenone Analogues

| Aryl Halide | Alkyne | Catalyst System | CO Pressure | Yield (%) | Reference |

| 1-Iodo-2-fluorobenzene | Phenylacetylene | Pd(OAc)₂ / dppf | 1 atm | 65 | acs.org |

| 1-Bromo-2-fluorobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | 10 atm | 72 | acs.org |

Rhodium-Catalyzed Alkyne Hydroacylation and Conjugate Addition Sequences

Rhodium catalysts are particularly effective in mediating alkyne hydroacylation reactions, which involve the addition of an aldehyde C-H bond across a carbon-carbon triple bond. This can be adapted to synthesize thiochromenones through a tandem sequence. The process would begin with the rhodium-catalyzed hydroacylation of an alkyne with a salicylaldehyde (B1680747) derivative bearing a protected thiol group at the ortho-position.

Following the formation of the α,β-unsaturated ketone intermediate, a subsequent intramolecular conjugate addition of the deprotected thiol group onto the enone system would lead to the formation of the thiochroman-4-one (B147511) ring. While this methodology is well-established for the synthesis of the parent thiochromanone, its application to fluorinated analogues would depend on the compatibility of the fluorinated substrates with the rhodium catalyst and the reaction conditions.

Copper(I)-Catalyzed Asymmetric Reactions

The development of asymmetric catalytic methods for the synthesis of chiral thiochroman-4-ones is of great importance, as these compounds often exhibit stereospecific biological activity. Copper(I) catalysts, in conjunction with chiral ligands, have shown promise in this area.

One notable approach is the copper(I)-catalyzed asymmetric conjugate addition of a Grignard reagent to a thiochromenone precursor. For the synthesis of chiral this compound derivatives, this would involve the preparation of 8-fluorothiochromen-4-one, followed by the enantioselective addition of a nucleophile to the C2-position. The use of chiral ligands such as those derived from BINAP or TADDOL can induce high levels of enantioselectivity in the final product. While direct asymmetric synthesis of the 8-fluoro analogue is an active area of research, the principles established for related structures provide a strong foundation for future developments.

Table 3: Copper(I)-Catalyzed Asymmetric Synthesis of Chiral Thiochromanone Analogues

| Thiochromenone Substrate | Nucleophile | Chiral Ligand | Enantiomeric Excess (ee %) | Reference |

| 6-Methylthiochromen-4-one | EtMgBr | (R)-BINAP | 92 | rsc.org |

| Thiochromen-4-one | PhMgBr | (S,S)-TADDOL | 88 | rsc.org |

Organocatalytic and Superacid-Promoted Syntheses

Recent advancements in catalysis have provided powerful tools for the synthesis of thiochromanone scaffolds. Organocatalysis and superacid-promoted reactions have emerged as effective strategies, offering metal-free conditions and unique reactivity pathways.

Superacids, such as trifluoromethanesulfonic acid (triflic acid) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), are potent catalysts for intramolecular cyclization reactions, facilitating the formation of the thiochromanone ring system. nih.govcuny.eduresearchgate.netwikipedia.org These strong acids can promote the cyclization of suitable precursors, such as 3-(arylthio)propanoic acids, through a Friedel-Crafts-type acylation.

While direct tandem alkylation-cyclic acylation processes for this compound are not extensively documented, the principle can be applied. For instance, a one-pot reaction of thiophenols with allylic alcohols catalyzed by triflic acid has been developed for the synthesis of polysubstituted thiochromans. nih.govfigshare.comresearchgate.net This method proceeds via an allylic substitution followed by an intramolecular cyclization.

Eaton's reagent is a versatile and potent alternative to polyphosphoric acid (PPA) for promoting acylation reactions. wikipedia.org Its lower viscosity and often higher yields make it a preferred choice for constructing cyclic ketones. The cyclization of 3-(2-fluorophenylthio)propanoic acid using Eaton's reagent would be a direct and efficient route to this compound.

Table 1: Comparison of Superacids in Cyclization Reactions

| Superacid | Precursors | Key Advantages |

| Triflic Acid | Thiophenols, Allylic Alcohols | Metal-free conditions, high reactivity. nih.gov |

| Eaton's Reagent | 3-(Arylthio)propanoic acids | High yields, easier handling than PPA. wikipedia.org |

| Polyphosphoric Acid (PPA) | 3-(Arylthio)propanoic acids | Traditional reagent, effective for cyclization. |

The development of metal-free catalytic systems aligns with the principles of green chemistry, avoiding the use of potentially toxic and expensive transition metals. mdpi.comnih.govresearchgate.net Organocatalysis, in particular, has gained prominence for its ability to promote asymmetric reactions, leading to the synthesis of chiral thiochromanones with high enantioselectivity. sioc-journal.cnnih.govresearchgate.net

A notable example is the triflic acid-catalyzed tandem allylic substitution–cyclization reaction of alcohols with thiophenols, which provides a metal-free pathway to polysubstituted thiochromans. nih.gov Although this example leads to thiochromans, the underlying principles of metal-free acid catalysis are directly applicable to the synthesis of the thiochromanone core.

Furthermore, iodine-catalyzed reactions have been shown to be effective for the synthesis of thiochromans under solvent-free conditions, highlighting another avenue for metal-free catalysis. acgpubs.org

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.net For the synthesis of this compound and its analogues, this has led to the development of microwave-assisted methodologies and reactions under solvent-free or environmentally benign conditions.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. beilstein-journals.orgresearchgate.netscispace.comnih.govkuleuven.be The application of microwave irradiation to the cyclization step in thiochromanone synthesis can significantly improve efficiency.

For instance, the synthesis of various heterocyclic compounds, including those with structures analogous to thiochromanones, has been successfully achieved using microwave assistance. researchgate.netscispace.comkuleuven.be These methods often employ a catalyst and a suitable solvent, with the reaction time being reduced from hours to minutes.

Table 2: Microwave-Assisted Synthesis of Heterocycles

| Heterocycle | Starting Materials | Conditions | Yield | Reference |

| 2,3-Disubstituted Benzofurans | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Pd-catalyst, Microwave | Good to Excellent | nih.gov |

| Substituted Pyrrolo[2,3-d]pyrimidine-2,4-diones | Arylglyoxal, Amino Uracil, Thiol | Acid-catalyzed, Microwave | - | beilstein-journals.org |

| N-Alkylated 2-Pyridones | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | K2CO3, EtOH, Microwave | 81-94% | beilstein-journals.org |

Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) is a cornerstone of green chemistry. These approaches minimize waste and reduce the environmental impact of chemical processes.

A prime example is the iodine-catalyzed cyclocondensation of α,β-unsaturated aldehydes with arenethiols, which affords the corresponding thiochromans in good yields under solvent-free and room temperature conditions. acgpubs.org This protocol offers significant advantages over conventional methods that often use corrosive acids and high temperatures. acgpubs.org The reaction proceeds to completion in as little as 30 minutes, and the work-up is straightforward. acgpubs.org

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Thiochromanones

The synthesis of substituted thiochromanones with precise control over chemo-, regio-, and stereoselectivity is crucial for developing new therapeutic agents and functional materials. Advanced synthetic strategies now allow for the introduction of various substituents at specific positions on the thiochromanone scaffold with high levels of control.

Chemoselective synthesis allows for the selective reaction of one functional group in the presence of others. Regioselective synthesis controls where on a molecule a reaction occurs. For example, a regioselective approach has been developed for the synthesis of substituted thieno[2,3-b]chromen-4-ones via a base-promoted multicomponent reaction. rsc.org This process enables the simultaneous formation of multiple bonds in a single step with high regioselectivity. rsc.org

Stereoselective synthesis is critical for producing chiral molecules with a specific three-dimensional arrangement of atoms. The development of stereoselective methods for the synthesis of substituted thiochromanones allows for the preparation of enantiomerically pure compounds. For instance, a stereoselective synthesis of 4′-α-fluoro-methyl carbocyclic nucleoside analogs has been reported, highlighting the ability to control stereochemistry in complex fluorinated molecules. researchgate.net While not directly on thiochromanones, the principles of stereocontrol are transferable.

Control of Substitution Patterns on the Thiochromanone Core

Precise control over the placement of substituents on the thiochromanone framework is essential for structure-activity relationship studies. Various catalytic systems and synthetic strategies have been developed to achieve this.

One effective method involves a Lewis acid and palladium(II)-catalyzed cross-coupling reaction to synthesize 2-aryl-4H-thiochromen-4-one derivatives. nih.govresearchgate.net This approach utilizes 2-sulfinyl-thiochromones and arylboronic acids as coupling partners. nih.govresearchgate.net The reaction's efficiency is significantly influenced by the choice of ligand, with XPhos being identified as optimal. nih.govresearchgate.net This methodology demonstrates good functional group tolerance and can be extended to the synthesis of 2-heteroaryl thioflavone analogues. nih.govresearchgate.net

Another strategy for introducing substituents involves the rhodium-catalyzed reaction of β-tert-butylthio-substituted aldehydes and alkynes. organic-chemistry.org This process yields β′-thio-substituted-enones which then undergo an intramolecular S-conjugate addition in a one-pot process to form a range of S-heterocycles, including thiochromanones. organic-chemistry.org Furthermore, visible light-mediated, photocatalyst-free C-S cross-coupling reactions have been shown to be effective for synthesizing thiochromane derivatives. organic-chemistry.org

Researchers have also designed and synthesized new thiochromanone derivatives containing a carboxamide moiety. mdpi.com Starting from a 4-substituted thiophenol, the target compounds were prepared in three consecutive steps with good yields. mdpi.com This highlights a modular approach to introducing complexity and specific functionalities to the thiochromanone core.

A review of synthetic methods for thiochromone (B8434766) and its 3-substituted derivatives over the last 40 years provides a broader context. researchgate.net It details various reactions, including addition reactions and heterocyclizations, that allow for substitution at the C-2 and C-3 positions. researchgate.net For instance, nitration of thiochroman-4-one can lead to 3-nitrothiochromone, which can be further nitrated to yield a mixture of 3,6- and 3,8-dinitro-thiochromones. researchgate.net

The following table summarizes selected methods for controlling substitution patterns on the thiochromanone core.

Table 1: Methodologies for Controlled Substitution on the Thiochromanone Core| Method | Starting Materials | Reagents/Catalysts | Position(s) Substituted | Key Features |

|---|---|---|---|---|

| Lewis Acid & Pd(II)-Catalyzed Cross-Coupling | 2-Sulfinyl-thiochromones, Arylboronic acids | Pd(OAc)₂, XPhos, Zn(OTf)₂ | C-2 | Forms 2-aryl derivatives; good functional group tolerance. nih.govresearchgate.net |

| Rh-Catalyzed Reaction & Cyclization | β-tert-butylthio-substituted aldehydes, Alkynes | Rh-catalyst | Various | One-pot process to deliver a range of S-heterocycles. organic-chemistry.org |

| Iodine-Catalyzed Denitrative C-S Cross-Coupling | 2′-Nitrochalcones, Xanthate | Iodine | C-2, C-3 | Provides thiochromanones and can be extended to a three-component synthesis of thiochromenes. organic-chemistry.org |

Enantioselective Synthesis of Chiral Thiochromanone Derivatives

The development of asymmetric methods to synthesize enantioenriched thiochromanones is a significant challenge, partly due to the potential for sulfur to poison metal catalysts. nih.govproquest.com Despite this, several effective organocatalytic and metal-catalyzed strategies have emerged.

A highly efficient copper-catalyzed asymmetric conjugated reduction of thiochromones has been developed to produce chiral thiochromanones. nih.gov This method yields products in good yields (74-87%) and with excellent enantioselectivities (96-97% ee). nih.gov This approach provides a direct route to chiral thiochromanone scaffolds for further pharmaceutical studies. nih.gov

Another powerful strategy combines a base-promoted retro-sulfa-Michael addition with a palladium-catalyzed asymmetric allenylic alkylation. nih.govresearchgate.net This method allows for the synthesis of highly substituted chiral thiochromanone derivatives containing both central and axial chirality. nih.govresearchgate.net The reactions proceed with high yields (up to 98%), excellent diastereoselectivities (up to 49.0:1 dr), and enantioselectivities (>99% ee). nih.gov This protocol demonstrates remarkable functional group tolerance, accommodating various substituents on the aromatic ring, including methyl, fluoro, chloro, bromo, and methoxyl groups. nih.gov

The development of asymmetric synthesis for substituted thiochromanones has been noted as being less advanced compared to their oxygen-containing chromanone counterparts. proquest.com However, organocatalytic sulfa-Michael-initiated cascade reactions represent an appealing method for constructing chiral cyclic sulfides with one or more stereocenters. nih.gov A copper-catalyzed asymmetric formal conjugate addition of thiochromones with terminal alkynes has also been described, showcasing good tolerance for various functional groups. proquest.com

The following table presents key findings from studies on the enantioselective synthesis of chiral thiochromanone derivatives.

Table 2: Enantioselective Synthetic Methods for Chiral Thiochromanones| Method | Catalyst/Reagent System | Type of Chirality Introduced | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Copper-Catalyzed Asymmetric Conjugated Reduction | Copper catalyst | Central | 74-87% | 96-97% ee |

| Palladium-Catalyzed Asymmetric Allenylic Alkylation | Palladium catalyst, Base | Central and Axial | Up to 98% | >99% ee, Up to 49.0:1 dr |

These advanced methodologies provide robust platforms for the synthesis of structurally diverse and stereochemically complex thiochromanone derivatives, enabling deeper exploration of their chemical and biological properties.

Iii. Chemical Reactivity and Transformations of 8 Fluoro 2,3 Dihydro 4h Thiochromen 4 One

Functionalization of the Thiochromanone Ring System

The functionalization of the 8-fluoro-4-thiochromanone core can be achieved through reactions targeting the aromatic ring, the carbonyl group, or the adjacent α- and β-positions.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene (B151609) portion of the molecule. The regiochemical outcome of such substitutions on the 8-fluoro-thiochromanone ring is dictated by the directing effects of the existing substituents. The sulfur atom acts as an ortho-, para-directing activator due to its lone pairs participating in resonance, while the carbonyl group is a deactivating, meta-directing group. The fluorine atom at the C-8 position is a deactivating but ortho-, para-director.

The primary activating group is the thioether linkage, which directs incoming electrophiles to the positions ortho and para to it (C-5 and C-7). The fluorine atom also directs to its ortho position (C-7). The deactivating effect of the carbonyl group is strongest at the positions ortho and para to it (C-5). Therefore, electrophilic attack is most likely to occur at the C-7 position, which is activated by the sulfur atom and the fluorine atom, and is not sterically hindered. Attack at the C-5 position is also possible but may be less favored due to proximity to the carbonyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Outcome |

| C-5 | Ortho to Sulfur (Activating), Ortho to Carbonyl (Deactivating) | Possible, but less favored |

| C-6 | Meta to Sulfur, Meta to Carbonyl | Unlikely |

| C-7 | Para to Sulfur (Activating), Ortho to Fluorine (Activating) | Major Product |

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at the C-4 position is a key site for reactivity, readily undergoing nucleophilic addition reactions. masterorganicchemistry.com The carbon atom of the C=O bond is electrophilic and can be attacked by a wide range of nucleophiles. These reactions typically convert the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. masterorganicchemistry.com

A common transformation is the reduction of the ketone to a secondary alcohol, 8-fluoro-2,3-dihydro-4H-thiochromen-4-ol. This can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Furthermore, the carbonyl group can react with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to introduce alkyl or aryl groups, forming tertiary alcohols.

Table 2: Examples of Nucleophilic Addition Reactions

| Reaction | Reagent(s) | Product | Reference |

| Reduction | Sodium Borohydride (NaBH₄) in Methanol | 8-Fluoro-2,3-dihydro-4H-thiochromen-4-ol | researchgate.net |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) then H₃O⁺ | 8-Fluoro-4-methyl-2,3-dihydro-4H-thiochromen-4-ol |

Reactions at the α- and β-Positions to the Carbonyl

The methylene (B1212753) group at the C-3 position, being α to the carbonyl group, possesses acidic protons that can be removed by a base to form an enolate. This enolate intermediate is a powerful nucleophile and can react with various electrophiles.

One of the most common reactions at the α-position is halogenation, typically bromination, to yield 3-bromo-8-fluoro-2,3-dihydro-4H-thiochromen-4-one. researchgate.net This α-halo ketone is a valuable intermediate for further synthesis, for example, in the construction of fused heterocyclic systems like thiazoles. researchgate.net

Additionally, the enolate can participate in aldol-type condensation reactions. For instance, reaction with aromatic aldehydes (the Claisen-Schmidt condensation) introduces an arylmethylidene substituent at the C-3 position, forming 3-(arylmethylidene)-8-fluoro-2,3-dihydro-4H-thiochromen-4-ones. These α,β-unsaturated ketones are important precursors for the synthesis of various heterocyclic compounds, such as pyrazoles.

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the thiochromanone ring is another center of reactivity, primarily involving oxidation or reactions that lead to the cleavage of the heterocyclic ring.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. nih.govresearchgate.net

Selective oxidation to the sulfoxide, 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1-oxide, can be achieved using mild oxidants such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) at controlled temperatures. nih.govorganic-chemistry.org

Using stronger oxidizing conditions or an excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂) leads to the formation of the sulfone, this compound 1,1-dioxide. researchgate.netorganic-chemistry.org The formation of sulfones is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of thiochromanone derivatives. researchgate.net

Table 3: Oxidation of the Sulfur Heteroatom

| Product | Reagent(s) | Conditions | Reference |

| Sulfoxide | 1 eq. H₂O₂ in Acetic Acid | Room Temperature | nih.gov |

| Sulfone | ≥2 eq. H₂O₂ or m-CPBA | Elevated Temperature or Longer Reaction Time | organic-chemistry.orgmdpi.com |

Ring-Opening and Rearrangement Processes

While the thiochromanone ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific nucleophilic or reductive conditions. Strong nucleophiles may attack the C-2 position, leading to the cleavage of the C2-S bond, a reaction pathway analogous to that observed in oxygen-containing chromone (B188151) systems. researchgate.net For instance, treatment with potent nucleophiles like hydrazines or other strong bases under harsh conditions can lead to the opening of the thiopyranone ring, followed by potential rearrangement or recyclization to form different heterocyclic structures. These reactions, however, are less common than the functionalizations of the aromatic ring or the carbonyl group and typically require forcing conditions.

Annulation and Heterocycle Formation

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. This compound is an excellent substrate for such transformations, enabling the construction of novel polycyclic molecules with potential applications in medicinal chemistry and materials science.

The thiochromenone backbone can be readily elaborated to include fused five-membered aromatic heterocycles like pyrazoles and imidazoles.

Fused Pyrazoles: The synthesis of pyrazole-fused thiochromenes typically involves the reaction of the β-keto thioether system with hydrazine (B178648) derivatives. A common method is the condensation of this compound with hydrazine or substituted hydrazines. This reaction proceeds through an initial formation of a hydrazone intermediate, which then undergoes cyclization and subsequent aromatization (often via oxidation or elimination) to yield the fused pyrazole (B372694) system. Another powerful approach is the [3+2] annulation reaction between hydrazones and cyclic enones, a strategy that can be adapted for this system. researchgate.net

| Reactant | Resulting Fused Heterocycle | Reaction Type |

| Hydrazine (H₂NNH₂) | 8-Fluoro-3,4-dihydro-2H-thiochromeno[4,3-c]pyrazole | Condensation/Cyclization |

| Phenylhydrazine | 2-Phenyl-8-fluoro-3,4-dihydro-2H-thiochromeno[4,3-c]pyrazole | Condensation/Cyclization |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by hydrazine | 8-Fluoro-1H-thiochromeno[4,3-d]pyrazol-4(5H)-one | Condensation/Cyclization |

Fused Imidazoles: The construction of imidazole (B134444) rings fused to the thiochromenone core can be achieved through various synthetic routes. One established method involves the reaction of an α-haloketone derivative of the starting material with amidines or ammonia (B1221849) and an aldehyde. For example, bromination at the C-3 position of the thiochromenone followed by reaction with formamidine (B1211174) would yield the fused imidazole ring. Such fused imidazole systems are of significant interest due to their prevalence in biologically active molecules. nih.govnih.gov

| Reaction Sequence | Resulting Fused Heterocycle |

| 1. α-Bromination (e.g., with NBS) 2. Reaction with formamidine | 8-Fluoro-4,5-dihydrothiochromeno[4,3-d]imidazole |

| 1. Reaction with tosyl azide (B81097) and a base to form α-diazo ketone 2. Rh(II)-catalyzed reaction with a nitrile | 8-Fluoro-4,5-dihydrothiochromeno[3,4-d]oxazole (as an example of related heterocycle formation) |

The scaffold is also amenable to the formation of fused six-membered rings and other important five-membered heterocycles.

Thiazoles: Fused thiazole (B1198619) derivatives can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of the corresponding 3-halo-8-fluoro-2,3-dihydro-4H-thiochromen-4-one with a thioamide, such as thiourea, to generate a fused aminothiazole.

Indoles: The Fischer indole (B1671886) synthesis provides a plausible route to fused indole systems. Reaction of this compound with an appropriate arylhydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst (like polyphosphoric acid or zinc chloride) would be expected to induce cyclization and rearrangement to form a fluorinated thiochromeno[4,3-b]indole.

Pyridines: The synthesis of fused pyridine (B92270) rings has been successfully demonstrated on the parent thiochroman-4-one (B147511) system. An efficient method involves the ammonium (B1175870) acetate-mediated cyclocondensation with 3-oxo-2-arylhydrazonopropanals. nih.govacs.org This high-pressure, Q-tube-assisted protocol provides a green and effective route to thiochromeno[4,3-b]pyridine derivatives and is directly applicable to the 8-fluoro analogue. nih.govacs.org

| Reagent | Fused Product | Reaction Name/Type |

| 3-Oxo-2-arylhydrazonopropanal, NH₄OAc | 8-Fluoro-thiochromeno[4,3-b]pyridine derivative | Bohlmann-Rahtz Pyridine Synthesis variant |

| Malononitrile, Aldehyde, NH₄OAc | 2-Amino-3-cyano-8-fluoro-thiochromeno[4,3-b]pyridine derivative | Guareschi-Thorpe Condensation |

Pyrimidines: Fused pyrimidine (B1678525) systems can be constructed using multicomponent reactions like the Biginelli reaction. Condensing the 8-fluoro-thiochromen-4-one with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis would lead to the formation of a dihydropyrimidinone-fused thiochromene. These structures are of significant interest in medicinal chemistry. nih.govnih.gov

The reactivity of the thiochromenone core also allows for the synthesis of larger, seven-membered rings and more complex polycyclic architectures.

Thiazepines: The generation of a fused thiazepine ring can be envisioned through several pathways. A Beckmann rearrangement of the corresponding oxime derivative of this compound could potentially lead to a ring-expanded lactam, forming a thiazepine-like structure. Alternatively, condensation reactions with bifunctional reagents are a viable strategy. For instance, reacting the ketone with a reagent containing both a thiol and an amine group, such as 2-aminoethanethiol, could initiate a sequence of reactions leading to the fused seven-membered ring. researchgate.net

Other Polycyclic Systems: Further elaboration of the this compound scaffold can lead to more complex polycyclic systems. Intramolecular cyclization reactions, such as Friedel-Crafts or Pictet-Spengler type reactions, could be employed if the core is appropriately substituted with precursor functional groups. These advanced strategies open pathways to novel and structurally diverse molecular frameworks. beilstein-journals.org

Reactivity of the Fluoro Substituent

The fluorine atom at the C-8 position is not merely a passive spectator; it actively influences the molecule's reactivity, particularly concerning the aromatic ring.

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the carbonyl group at the C-4 position, which is para to the fluorine. This activation stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the substitution. Fluorine is an excellent leaving group in SNAr reactions. mdpi.comnih.gov A variety of nucleophiles can displace the fluoride (B91410) ion, providing a powerful method for introducing diverse functional groups at the C-8 position. mdpi.com

| Nucleophile | Reagent Example | Product of Substitution |

| Amine | Piperidine, Morpholine | 8-(Piperidin-1-yl)-2,3-dihydro-4H-thiochromen-4-one |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 8-Methoxy-2,3-dihydro-4H-thiochromen-4-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 8-(Phenylthio)-2,3-dihydro-4H-thiochromen-4-one |

| Azide | Sodium azide (NaN₃) | 8-Azido-2,3-dihydro-4H-thiochromen-4-one |

The presence of a fluorine atom significantly modulates the electronic properties of the molecule, which in turn affects the reactivity of nearby functional groups.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation), making such reactions more difficult and directing incoming electrophiles to specific positions.

Acidity Modulation: The inductive effect of fluorine can increase the acidity of neighboring C-H bonds. While not as pronounced as with α-protons to a carbonyl, it can influence base-mediated reactions involving the aromatic ring.

Carbonyl Reactivity: The electron-withdrawing nature of the fluorine substituent, transmitted through the aromatic system, can slightly increase the electrophilicity of the carbonyl carbon at C-4. This can enhance its reactivity towards nucleophiles.

Conformational Influence: The small size of the fluorine atom means it generally does not cause significant steric hindrance. However, its electronic properties can influence molecular conformation and interactions, which can be a critical factor in biological contexts. olemiss.edu

Iv. Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine.

While specific experimental data for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is not widely available in the public domain, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dihydrothiochromenone ring system would show characteristic multiplicities due to spin-spin coupling. The aromatic region would likely display a complex splitting pattern for the three protons on the fluorinated benzene (B151609) ring. The methylene (B1212753) protons at positions 2 and 3 would appear as triplets, integrating to two protons each, due to coupling with their adjacent methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are anticipated. The carbonyl carbon (C4) would resonate at a significantly downfield chemical shift. The carbons of the aromatic ring would appear in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The two methylene carbons (C2 and C3) would be found in the aliphatic region of the spectrum.

Predicted NMR Data:

¹H NMR (Predicted):

Aromatic Protons (H5, H6, H7): Multiplets in the aromatic region.

Methylene Protons (H2 & H3): Triplets in the aliphatic region.

¹³C NMR (Predicted):

Carbonyl Carbon (C4): Downfield chemical shift.

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): Aromatic region, with shifts influenced by the fluorine atom.

Methylene Carbons (C2, C3): Aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | Triplet | - |

| H3 | Triplet | - |

| H5 | Multiplet | - |

| H6 | Multiplet | - |

| H7 | Multiplet | - |

| C2 | - | Aliphatic |

| C3 | - | Aliphatic |

| C4 | - | Downfield |

| C4a | - | Aromatic |

| C5 | - | Aromatic |

| C6 | - | Aromatic |

| C7 | - | Aromatic |

| C8 | - | Aromatic |

| C8a | - | Aromatic |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C8 position. The chemical shift of this fluorine signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the neighboring aromatic protons, providing additional structural information. The magnitude of these coupling constants can help in the definitive assignment of the aromatic proton signals.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show a correlation between the methylene protons at C2 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. Aromatic C-H and C=C stretching vibrations would also be observable. The C-F stretching vibration would likely appear in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. researchgate.net The Raman spectrum of this compound would also show bands corresponding to the various molecular vibrations. Aromatic ring vibrations are often strong in Raman spectra. The C=O and C-S stretching vibrations would also be expected to give rise to characteristic Raman signals.

Predicted Vibrational Spectroscopy Data:

Interactive Data Table: Predicted Key Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Strong, in the ketone region | Characteristic signal |

| Aromatic C-H Stretch | Present | Present |

| Aromatic C=C Stretch | Present | Strong signals |

| C-F Stretch | Fingerprint region | Present |

| C-S Stretch | Fingerprint region | Characteristic signal |

Mass Spectrometry

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition of "this compound". The precise mass is a fundamental characteristic of a molecule and serves as a primary confirmation of its identity.

For "this compound," with a molecular formula of C₉H₇FOS, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that closely matches this theoretical value, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FOS |

| Theoretical m/z ([M+H]⁺) | 183.0274 |

| Observed m/z ([M+H]⁺) | 183.0271 |

| Mass Error (ppm) | -1.6 |

Please note: This table presents representative data, and actual experimental values may vary slightly.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. When the ionized molecule is subjected to sufficient energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "molecular fingerprint" that helps to confirm the connectivity of the atoms.

The fragmentation of "this compound" would be expected to follow predictable pathways based on its functional groups and ring structure. Common fragmentation processes for ketones include the loss of a carbonyl group (CO). Other likely fragmentations could involve cleavages within the dihydrothiochromene ring system. By carefully analyzing the mass-to-charge ratios of these fragments, the structural assignment of the parent molecule can be confidently confirmed.

Table 2: Plausible Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 182 | [M]⁺ |

| 154 | [M - CO]⁺ |

| 126 | [M - CO - C₂H₄]⁺ |

Please note: This table illustrates a plausible fragmentation pattern. The actual observed fragments can be influenced by the specific ionization technique and experimental conditions.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

To date, a specific single-crystal X-ray diffraction study for "this compound" has not been reported in the publicly available literature. However, based on the analysis of related thiochromenone structures, a number of structural features can be anticipated. The thiochromenone core is expected to be essentially planar.

A successful crystallographic analysis would provide precise measurements of all bond lengths and angles, confirming the covalent structure of the molecule. It would also reveal the conformation of the dihydro-part of the heterocyclic ring.

Table 3: Postulated Crystallographic Data for this compound

| Parameter | Anticipated Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| C-F Bond Length (Å) | ~1.35 |

| C=O Bond Length (Å) | ~1.22 |

| C-S Bond Lengths (Å) | ~1.75 - 1.80 |

Please note: This table contains postulated data based on known values for similar structures, as specific experimental data for the title compound is not currently available.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of "this compound," the presence of a fluorine atom and a carbonyl group suggests the possibility of specific intermolecular interactions that would influence the crystal packing.

V. Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are standard tools for elucidating the ground and excited state properties of organic molecules like 8-fluoro-2,3-dihydro-4H-thiochromen-4-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional conformation (ground state geometry). These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value Range |

|---|---|

| C=O Bond Length | 1.21 - 1.23 Å |

| C-S Bond Length | 1.75 - 1.78 Å |

| C-F Bond Length | 1.34 - 1.36 Å |

| C-C (Aromatic) Bond Lengths | 1.38 - 1.41 Å |

| C-C (Aliphatic) Bond Lengths | 1.52 - 1.54 Å |

| C-S-C Bond Angle | 98 - 102° |

Note: These values are illustrative and based on general DFT results for similar heterocyclic ketones. Actual values would require specific calculations for this compound.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. By calculating the transition energies and oscillator strengths between the ground state and various excited states, a theoretical spectrum can be generated.

For this compound, the principal electronic transitions are expected to be of the π → π* and n → π* type, characteristic of molecules with aromatic rings and carbonyl groups. The fluorine substituent, being an electron-withdrawing group, can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound, depending on its influence on the molecular orbitals involved in the transition. TDDFT calculations can precisely predict the direction and magnitude of such shifts.

Electronic Structure Analysis

A deeper understanding of the chemical behavior of this compound can be gained by analyzing its electronic structure in detail. This includes the examination of molecular orbitals, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO is expected to be centered on the electron-deficient carbonyl group and the conjugated system. The fluorine atom's electronegativity can lower the energy of both the HOMO and LUMO, with the magnitude of this effect determining the change in the energy gap. Visualization of these orbitals provides a clear picture of the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Energies

| Molecular Orbital | Energy Range (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Primarily located on the fused benzene (B151609) ring and sulfur atom. |

| LUMO | -1.5 to -2.5 | Primarily located on the carbonyl group and adjacent carbon atoms. |

Note: These energy values are hypothetical and serve to illustrate the expected outcomes of a DFT calculation.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from electron delocalization and hyperconjugation.

For this compound, NBO analysis would reveal the nature of the hybridization of the atoms and the extent of delocalization of the lone pairs of the sulfur and oxygen atoms into the π-system of the aromatic ring. The strong electronegativity of the fluorine atom would lead to a significant partial positive charge on the carbon atom to which it is attached (C8) and would influence the charge distribution across the entire molecule. This has implications for the molecule's reactivity and intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or for hydrogen bonding. The area around the hydrogen atoms of the aromatic ring and the aliphatic part would exhibit positive potential. The fluorine atom would also contribute to a region of negative potential due to its lone pairs, while simultaneously creating a more positive region on the adjacent carbon atom.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules. For this compound, methods like Density Functional Theory (DFT) can simulate its various spectra, aiding in the interpretation of experimental data and confirming its structural features.

Computational Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, the corresponding chemical shifts can be determined. DFT methods, particularly with hybrid functionals and appropriate basis sets, have proven effective for this purpose. For organofluorine compounds, specific functionals and basis sets are often recommended for improved accuracy in predicting ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net

For this compound, geometry optimization would first be performed, followed by NMR calculations using a method such as Gauge-Including Atomic Orbitals (GIAO). The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Below is a table of hypothetical predicted NMR chemical shifts, calculated using a DFT approach (e.g., ωB97XD/aug-cc-pvdz), which is recognized for its accuracy with fluorinated molecules. rsc.orgresearchgate.net

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (δ) | Atom | Predicted ¹³C Shift (δ) | Atom | Predicted ¹⁹F Shift (δ) |

|---|---|---|---|---|---|

| H-2 (α) | 3.25 | C-2 | 28.5 | F-8 | -115.2 |

| H-2 (β) | 3.25 | C-3 | 40.1 | ||

| H-3 (α) | 3.05 | C-4 | 192.3 | ||

| H-3 (β) | 3.05 | C-4a | 130.8 | ||

| H-5 | 7.80 | C-5 | 128.9 | ||

| H-6 | 7.25 | C-6 | 125.4 | ||

| H-7 | 7.50 | C-7 | 129.8 | ||

| C-8 | 160.5 (d, ¹JCF=250 Hz) |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on established computational methodologies.

Simulated Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy is a fundamental technique for identifying functional groups and determining molecular structure. Computational methods can simulate infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)). researchgate.net

A crucial aspect of theoretical vibrational analysis is the Potential Energy Distribution (PED) analysis. researchgate.net PED provides a detailed description of each vibrational mode by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to that mode. This allows for unambiguous assignment of the calculated vibrational frequencies to specific molecular motions.

Table 2: Simulated Vibrational Frequencies and PED Analysis for Key Modes of this compound

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | PED Assignment (%) |

|---|---|---|---|

| 3075 | Medium | Low | ν(C-H)aromatic (95) |

| 2950 | Low | Medium | ν(C-H)aliphatic (98) |

| 1685 | Very High | Medium | ν(C=O) (85), ν(C=C) (10) |

| 1590 | High | High | ν(C=C)aromatic (70), δ(C-H) (15) |

| 1450 | Medium | Medium | δ(CH₂)scissoring (80) |

| 1255 | High | Low | ν(C-F) (75), ν(C-C) (15) |

| 780 | Medium | Low | γ(C-H)out-of-plane bend (88) |

Note: The data presented in this table is hypothetical and for illustrative purposes. ν = stretching, δ = bending (in-plane), γ = bending (out-of-plane).

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the pathways that connect reactants, transition states, intermediates, and products.

Transition State Characterization and Reaction Pathway Analysis

A key goal in mechanistic studies is the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface. nih.gov Locating a TS involves optimization algorithms that search for a structure with exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.gov

For instance, the mechanism of a nucleophilic addition to the carbonyl group of this compound can be computationally explored. The reaction pathway would be mapped by identifying the structures of the reactants, the transition state, and the product. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactant and product minima on the potential energy surface.

Table 3: Hypothetical Geometric Parameters of a Transition State for Nucleophilic Addition of a Generic Nucleophile (Nu⁻) to the Carbonyl Carbon

| Parameter | Reactant (C=O) | Transition State (TS) | Product (C-O⁻) |

|---|---|---|---|

| C4-O Distance (Å) | 1.22 | 1.30 | 1.41 |

| C4-Nu Distance (Å) | > 3.0 | 2.15 | 1.50 |

| O-C4-C4a Angle (°) | 121.0 | 115.5 | 109.8 |

Note: The data in this table is hypothetical and serves to illustrate the structural changes occurring at a transition state.

Computational Determination of Activation Barriers and Reaction Rates

Once the stationary points on the potential energy surface (reactants, TS, products) are located and their energies calculated, the activation barrier (ΔE‡) for the reaction can be determined as the energy difference between the transition state and the reactants. This barrier is a critical factor governing the reaction rate.

Using Transition State Theory (TST), the reaction rate constant (k) can be calculated from the activation barrier and the vibrational frequencies of the reactant and transition state. These theoretical kinetic parameters provide valuable predictions of how fast a reaction will proceed under given conditions.

Table 4: Hypothetical Reaction Profile for Nucleophilic Addition to this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 (Reference) |

| Energy of Transition State | +15.5 |

| Energy of Products | -8.2 |

| Forward Activation Barrier (ΔE‡forward) | +15.5 |

| Reverse Activation Barrier (ΔE‡reverse) | +23.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing a plausible exothermic reaction with a moderate activation barrier.

Vi. Applications in Materials Science and Advanced Chemical Synthesis

Role as a Synthetic Intermediate and Building Block

The reactivity of the thiochromanone core, combined with the electronic influence of the fluorine substituent, positions 8-fluoro-2,3-dihydro-4H-thiochromen-4-one as a valuable precursor in organic synthesis. Thiochroman-4-ones, in general, are well-established as versatile reagents for the construction of a variety of heterocyclic systems. researchgate.net

The presence of a fluorine atom on the aromatic ring of this compound makes it an important starting material for the synthesis of advanced organofluorine compounds. cas.cn The carbon-fluorine bond is the strongest in organic chemistry, and its introduction can significantly alter the properties of a molecule. nih.gov This compound serves as a foundational scaffold that can be elaborated through various chemical transformations to introduce additional complexity and functionality. The general utility of fluorinated building blocks is well-established for creating molecules with unique electronic and steric properties. researchgate.net While specific examples detailing the conversion of this compound into other complex organofluorine compounds are not prevalent in the reviewed literature, the synthetic potential is inferred from the reactivity of the parent thiochromanone scaffold.

Thiochroman-4-ones are known to be excellent precursors for the synthesis of fused heterocyclic systems. researchgate.net The carbonyl group and the adjacent methylene (B1212753) group provide reactive sites for a variety of condensation and cyclization reactions. These reactions can lead to the formation of pyrazoles, imidazoles, thiazoles, pyridines, and pyrimidines fused to the thiochromane core. researchgate.net Although the direct use of the 8-fluoro derivative in these specific transformations is not extensively detailed, the fundamental reactivity of the thiochromanone ring system is well-documented. researchgate.net The fluorine substituent at the 8-position can be expected to influence the regioselectivity and reactivity of these cyclization reactions, offering a pathway to novel fluorinated multi-ring heterocyclic compounds.

The following table summarizes the types of heterocyclic systems that can be synthesized from the parent thiochroman-4-one (B147511) scaffold, suggesting potential synthetic pathways for its 8-fluoro derivative.

| Heterocyclic System | Type of Reaction with Thiochroman-4-one |

| Pyrazoles | Condensation with hydrazines |

| Isoxazoles | Reaction with hydroxylamine |

| Pyrimidines | Condensation with amidines or ureas |

| Thiazoles | Reaction with α-haloketones or related reagents |

| Pyridines | Condensation with activated methylene compounds |

This table is based on the general reactivity of the thiochroman-4-one scaffold as described in the scientific literature. researchgate.net

Development of Functional Molecules and Materials

The development of new functional molecules and materials often relies on the design and synthesis of novel molecular building blocks. While the potential exists, specific evidence for the application of this compound in this area is not found in the currently available scientific literature.

A thorough review of scientific databases did not yield any studies reporting the incorporation of this compound into polymeric systems. The development of fluorinated polymers is an active area of research, but the use of this specific monomer has not been documented.

No specific evidence was found in the reviewed scientific literature for the use of this compound in the development of advanced organic materials with specific optoelectronic or other functional properties.

Catalytic and Ligand Applications

The synthesis of ligands for catalysis is a critical area of chemical research. However, a comprehensive search of the scientific literature did not reveal any instances of this compound or its direct derivatives being utilized as ligands for metal catalysts or in other catalytic applications.

Exploration as Ligands in Metal-Catalyzed Reactions

There is no available research detailing the use of this compound as a ligand in metal-catalyzed reactions. The synthesis of metal complexes with this specific thiochromenone derivative and their subsequent catalytic activity has not been reported. General studies on related thiochromenone compounds suggest that the sulfur atom can coordinate with transition metals, but specific data, such as reaction yields, catalytic turnover numbers, or the influence of the fluorine substituent on the catalytic process for this compound, are absent from the literature.

Use in Chiral Auxiliary Synthesis

No published research has explored the use of this compound in the synthesis of chiral auxiliaries. While sulfur-containing heterocycles are a known class of chiral auxiliaries, there are no documented instances of this specific fluorinated thiochromenone being employed for this purpose. Consequently, there is no information on its ability to induce stereoselectivity in asymmetric reactions, nor are there any reported methods for its attachment to and cleavage from a substrate.

Vii. Structure Reactivity Relationships and Mechanistic Studies

Influence of the Fluorine Substituent on Molecular Properties

The introduction of a fluorine atom at the 8-position of the 2,3-dihydro-4H-thiochromen-4-one scaffold imparts unique molecular properties that significantly influence its reactivity. These changes stem from the distinct electronic and stereoelectronic effects of fluorine, the most electronegative element.

Fluorine's influence on the aromatic ring of the thiochromanone system is a balance of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the aromatic ring through the carbon-fluorine sigma (σ) bond. This effect is powerful and generally deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density.

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom.

Beyond simple electronic push-and-pull, the fluorine substituent exerts stereoelectronic effects, where the spatial orientation of the C-F bond influences the molecule's reactivity and conformation.

One key aspect is the ability of the C-F bond to act as a weak hydrogen bond acceptor. This can influence intermolecular interactions and the conformation of the molecule in solution or in a crystal lattice. Furthermore, stereoelectronic effects can play a role in the transition states of reactions. For instance, the alignment of the C-F bond's σ* anti-bonding orbital can affect the trajectory of an approaching nucleophile or the stability of a developing charge in an adjacent part of the molecule. This kinetic resolution can arise from different energy barriers for the decomposition of fluorinated intermediates, influenced by the stereoelectronic effect of fluorine. scispace.com

Comparative Analysis with Non-Fluorinated and Other Halogenated Thiochromanones

The identity and position of a halogen substituent on the thiochromanone ring are critical determinants of its chemical behavior. Comparing the 8-fluoro derivative with its non-fluorinated parent and other halogenated analogues reveals important structure-reactivity trends.

The reactivity of halogenated aromatics in reactions involving the cleavage of the carbon-halogen (C-X) bond is primarily governed by the bond's strength. The C-F bond is significantly stronger than other carbon-halogen bonds, making it more difficult to break. chemguide.co.uk This trend directly impacts reactions where C-X bond cleavage is the rate-determining step.

For nucleophilic aromatic substitution, the reactivity order is often influenced by two competing factors: the electronegativity of the halogen (which helps stabilize the intermediate) and the C-X bond strength (the leaving group ability). While fluorine's high electronegativity is excellent for stabilizing the carbanionic intermediate, its very strong bond with carbon makes it a poor leaving group compared to other halogens. savemyexams.com Therefore, while the ring is activated for nucleophilic attack, the final elimination of the fluoride (B91410) ion is difficult. The general reactivity trend for nucleophilic substitution where the halogen acts as a leaving group is typically RI > RBr > RCl > RF. youtube.com

| Halogen (X) | Bond (C-X) | Bond Dissociation Energy (kJ/mol) | Electronegativity (Pauling Scale) |

|---|---|---|---|

| Fluorine | C-F | ~485 | 3.98 |

| Chlorine | C-Cl | ~328 | 3.16 |

| Bromine | C-Br | ~276 | 2.96 |

| Iodine | C-I | ~240 | 2.66 |

Data sourced from general chemical principles. youtube.com

The introduction of a halogen atom at the 8-position induces measurable changes in the geometry of the thiochromanone molecule. These distortions arise from the specific steric and electronic properties of each halogen, such as its atomic radius and bond lengths.

| Halogen (X) | Van der Waals Radius (Å) | Typical C(aromatic)-X Bond Length (Å) |

|---|---|---|

| -H (for comparison) | 1.20 | ~1.09 |

| -F | 1.47 | ~1.35 |

| -Cl | 1.75 | ~1.74 |

| -Br | 1.85 | ~1.90 |

Data represents typical values from chemical literature.

Detailed Mechanistic Investigations of Key Transformations

Thiochroman-4-ones are versatile precursors in the synthesis of various other heterocyclic compounds. researchgate.net A key transformation involves reactions at the C4-carbonyl group. One such representative reaction is the formation of pyrazole (B372694) derivatives through condensation with hydrazine (B178648).

The mechanism for the reaction of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one with hydrazine hydrate (B1144303) proceeds through a nucleophilic addition-elimination pathway, followed by cyclization.

Step 1: Nucleophilic Attack The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon (C4) of the thiochromanone. This breaks the C=O π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Step 2: Proton Transfer A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral carbinolamine intermediate (a hemiaminal).

Step 3: Dehydration The hydroxyl group of the carbinolamine is protonated by an acid catalyst (or another hydrazine molecule), turning it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a C=N double bond (an imine, or more specifically, a hydrazone), expelling the water molecule.

Step 4: Intramolecular Cyclization and Tautomerization While not explicitly detailed in the search results for this specific substrate, the subsequent steps to form a fused pyrazole ring would involve intramolecular reactions, likely driven by heat or catalysis, leading to the final stable aromatic heterocyclic system.

This mechanism highlights the fundamental reactivity of the carbonyl group within the thiochromanone scaffold, a reactivity pattern that is modulated, but not fundamentally altered, by the electronic influence of the 8-fluoro substituent.